2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Catalog No.
S6533524
CAS No.
1863392-76-0
M.F
C8H17NO3S
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)but...

CAS Number

1863392-76-0

Product Name

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)-4-methylsulfanylbutanamide

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

HRTJSYROAPHRCM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(CCSC)O

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is an organic compound classified as an amide with the molecular formula C8H17NO3SC_8H_{17}NO_3S and a molecular weight of approximately 207.29 g/mol. This compound features a hydroxyl group, a methoxyethyl substituent, and a methylsulfanyl group, contributing to its unique chemical properties. It is primarily utilized in scientific research and is not intended for therapeutic applications in humans or animals.

Typical of amides, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The methoxyethyl group can undergo nucleophilic substitution, allowing for further functionalization of the compound.

Several synthetic routes have been developed for the preparation of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide:

  • From 2-hydroxy-4-methylthiobutanoyl chloride: This method involves reacting 2-hydroxy-4-methylthiobutanoyl chloride with 2-methoxyethylamine.
  • Via methyl 4-(methylthio)butanoate: A reaction with 2-hydroxyethylamine can yield the target compound.
  • Characterization Techniques: Characterization is typically performed using nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound .

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is primarily used in research settings:

  • As a Reagent: It serves as a building block for synthesizing more complex organic molecules.
  • In Biological Studies: Investigated for its potential effects on biological systems, including possible therapeutic applications related to its biological activity .

While specific interaction studies on 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide are sparse, compounds with similar structures have been evaluated for their binding affinities to various biological targets. These studies often focus on understanding how modifications in chemical structure influence biological activity, which could be relevant for developing new therapeutic agents .

Several compounds share structural similarities with 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-N-(2-methoxyethyl)-butanamideC8H17NO3Lacks methylsulfanyl group
N-Methyl-4-(methylsulfanyl)butanamideC7H15NOSMethyl group instead of hydroxyl
N-(2-Methoxyethyl)-4-thiobutanamideC8H17NOSContains thiol instead of methylsulfanyl

Uniqueness of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

This compound's unique combination of functional groups—specifically the hydroxyl and methylsulfanyl groups—distinguishes it from others in its class. The presence of these groups likely influences both its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.09291458 g/mol

Monoisotopic Mass

207.09291458 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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